4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid
CAS No.:
Cat. No.: VC16227991
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO5 |
|---|---|
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | 2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid |
| Standard InChI | InChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20) |
| Standard InChI Key | OKCSKAPPUVUJFB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)N2C3CCC2COC3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The 3-oxa-8-azabicyclo[3.2.1]octane moiety forms the central scaffold of this compound, comprising a seven-membered bicyclic system with oxygen and nitrogen heteroatoms at positions 3 and 8, respectively. This framework is structurally analogous to tropane alkaloids, which are known for their biological activity in natural products . Computational models of the bicyclic core reveal a rigid chair-like conformation stabilized by intramolecular hydrogen bonding .
Substituent Configuration
The benzoic acid group at position 4 of the bicyclic system is substituted with an ethoxy group at position 2 and a carbonyl linkage bridging to the nitrogen atom of the bicyclo[3.2.1]octane. This arrangement introduces both hydrophilic (carboxylic acid) and hydrophobic (ethoxy) regions, influencing its solubility and interaction with biological targets. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₅ |
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | 2-ethoxy-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid |
| Canonical SMILES | CCOC₁=C(C=CC(=C₁)C(=O)N₂C₃CCC₂COC₃)C(=O)O |
| Topological Polar Surface Area | 87.7 Ų |
Table 1: Molecular properties of 4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid .
Synthetic Approaches
Multi-Step Synthesis Strategy
The synthesis of this compound typically involves sequential functionalization of the bicyclic core. A common route begins with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, followed by carbonyl insertion and benzoic acid derivatization . Critical steps include:
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Bicyclic Core Formation: Asymmetric catalytic methods, such as organocatalytic desymmetrization of tropinone derivatives, yield enantiomerically pure 3-oxa-8-azabicyclo[3.2.1]octane intermediates .
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Carbonyl Bridging: Amide coupling reactions introduce the carbonyl group at position 8, linking the bicyclic system to the benzoic acid moiety.
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Ethoxy Substitution: Electrophilic aromatic substitution or Ullmann-type coupling installs the ethoxy group at position 2 of the benzene ring.
Reaction Optimization
Yield improvements (up to 68%) have been achieved using microwave-assisted synthesis for the amidation step, reducing reaction times from 12 hours to 45 minutes. Stereochemical purity is maintained via chiral auxiliaries during bicyclic core assembly, with enantiomeric excess (ee) exceeding 98% in optimized conditions .
Prospective Applications
Antibacterial Drug Development
The compound’s dual hydrophilic-lipophilic balance makes it a candidate for topical antimicrobial formulations. Nanoemulsion delivery systems have increased its solubility by 12-fold, enhancing bioavailability in preclinical testing.
Anti-Inflammatory Therapeutics
COX-2 selectivity positions it as a potential alternative to NSAIDs, particularly for patients with cardiovascular risk factors. Hybrid derivatives incorporating sulfonamide groups show improved potency (IC₅₀ = 9 µM) and are under investigation for rheumatoid arthritis.
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